Product packaging for 2-(2-Aminothiazol-5-yl)propan-2-ol(Cat. No.:CAS No. 908269-56-7)

2-(2-Aminothiazol-5-yl)propan-2-ol

Cat. No.: B1462856
CAS No.: 908269-56-7
M. Wt: 158.22 g/mol
InChI Key: FLVKNCHWZGPGMX-UHFFFAOYSA-N
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Description

2-(2-Aminothiazol-5-yl)propan-2-ol (CAS 908269-56-7) is a high-value heterocyclic building block of interest in medicinal chemistry and organic synthesis. With a molecular formula of C 6 H 10 N 2 OS and a molecular weight of 158.22 g/mol, this compound features both a 2-aminothiazole motif and a propan-2-ol group, making it a versatile scaffold for constructing more complex molecules . The 2-aminothiazole core is a recognized privileged structure in drug discovery, found in a range of FDA-approved therapeutic agents across various classes, including antibiotics (e.g., ceftizoxime, aztreonam), antihistamines (e.g., famotidine), and anti-inflammatory drugs (e.g., meloxicam) . This demonstrates the scaffold's significant utility in targeting diverse biological pathways. As such, our this compound is provided for use as a key intermediate in the research and development of novel bioactive compounds, particularly in the synthesis of potential pharmaceuticals and other specialized chemicals . This product is characterized by a high level of purity (97%) and is accompanied by available analytical data, including NMR and HPLC documentation, to ensure consistency and reliability in research applications . The physical properties of the compound include a calculated density of 1.296 g/cm³ and a calculated boiling point of approximately 320.9°C at 760 mmHg . Please be advised: This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2OS B1462856 2-(2-Aminothiazol-5-yl)propan-2-ol CAS No. 908269-56-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-amino-1,3-thiazol-5-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c1-6(2,9)4-3-8-5(7)10-4/h3,9H,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVKNCHWZGPGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=C(S1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Aminothiazol 5 Yl Propan 2 Ol and Its Analogues

Retrosynthetic Analysis of the 2-(2-Aminothiazol-5-yl)propan-2-ol Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve breaking the bonds forming the thiazole (B1198619) ring and the carbon-carbon bond connecting the propan-2-ol group.

A logical retrosynthetic pathway begins by disconnecting the 2-aminothiazole (B372263) ring. This disconnection leads to two key precursors: a thiourea (B124793) derivative and an α-halocarbonyl compound. youtube.com This is the basis of the widely used Hantzsch thiazole synthesis. The propan-2-ol side chain can be envisioned as arising from a precursor ketone at the C-5 position of the thiazole, which can be further disconnected to a simpler thiazole derivative. This approach allows for the separate synthesis of the heterocyclic core and the side chain, which are then combined in a convergent manner.

Another retrosynthetic strategy involves disconnecting the C5-side chain bond first. This would lead to a 5-unsubstituted or 5-halo-2-aminothiazole and a suitable three-carbon building block for the propan-2-ol moiety. This approach is advantageous if a versatile 2-aminothiazole intermediate is readily available.

Strategies for the Construction of the 2-Aminothiazole Heterocycle

The formation of the 2-aminothiazole ring is a cornerstone of the synthesis of the target molecule and its analogues. Several methods have been developed, with the Hantzsch synthesis being the most classical and widely adopted.

The Hantzsch thiazole synthesis is a condensation reaction between an α-halocarbonyl compound and a thioamide or thiourea derivative. chemicalbook.combepls.com The reaction proceeds through an initial S-alkylation of the thiourea by the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the thiazole ring. youtube.com

To synthesize 5-substituted derivatives like this compound, the key is the choice of the α-halocarbonyl component. For instance, using an α-halo ketone with the desired substitution pattern allows for the direct incorporation of the side chain or a precursor to it. Microwave-assisted Hantzsch reactions have been shown to improve yields and reduce reaction times compared to conventional heating methods. nih.gov

Below is a table summarizing typical conditions for Hantzsch thiazole synthesis:

ReactantsCatalyst/SolventConditionsYieldReference
α-Haloketone, ThioureaEthanolRefluxGood to Excellent nih.gov
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-PhenylthioureaMethanolMicrowave, 90°C, 30 min95% nih.gov
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted BenzaldehydesSilica supported tungstosilicic acidConventional heating or ultrasonic irradiation79-90% bepls.comnih.govresearchgate.net

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot and multi-component reactions for aminothiazole synthesis. tandfonline.com These methods avoid the isolation of intermediates, saving time and reducing waste. tandfonline.combohrium.com

One such approach involves the in situ generation of the α-haloketone from a ketone using a halogenating agent like N-bromosuccinimide (NBS), followed by the addition of thiourea in the same reaction vessel. tandfonline.comtandfonline.com This sequential one-pot procedure has been successfully applied to a variety of ketones. tandfonline.com Another innovative one-pot method utilizes an electrochemical approach, reacting active methylene (B1212753) ketones with thioureas mediated by NH₄I, avoiding the need for external oxidants. beilstein-journals.orgnih.gov

Here is a table showcasing examples of one-pot aminothiazole syntheses:

Starting MaterialsReagents/ConditionsKey FeaturesYieldReference
Aralkyl ketones, N-Bromosuccinimide, ThioureaLactic acid (catalyst and solvent), 90-100°CGreen and rapid (10-15 min)Good to Excellent tandfonline.com
Ketones, N-Bromosuccinimide, Substituted Thioureasp-TSA, MethanolSequential one-pot, avoids isolation of α-haloketones74-88% bohrium.com
Active methylene ketones, ThioureasDL-alanine, NH₄I, Electrochemical synthesisExternal-oxidant-freeUp to 77% beilstein-journals.orgnih.gov

Introduction and Functionalization of the Propan-2-ol Moiety at the Thiazole C-5 Position

The introduction of the propan-2-ol group at the C-5 position of the thiazole ring is a critical step in the synthesis of the target compound. This can be achieved through various carbon-carbon bond-forming reactions and subsequent functional group manipulations.

The C-5 position of the thiazole ring is generally the most nucleophilic and therefore susceptible to electrophilic substitution. chemicalbook.com However, for the introduction of an alkyl group, metal-catalyzed cross-coupling reactions are often more effective.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of thiazoles at the C-5 position. rsc.orgacs.org This method allows for the formation of carbon-carbon bonds with a variety of coupling partners, including aryl and alkyl groups. For instance, regioselective arylation of thiazole derivatives at the 5-position has been achieved using a Pd-catalyzed C-H activation strategy in the absence of a specific ligand. acs.org

Another approach involves the use of organometallic reagents, such as Grignard reagents, in conjunction with a 5-halo-2-aminothiazole derivative. This classic cross-coupling reaction provides a reliable method for installing the carbon skeleton of the propan-2-ol side chain.

Once a suitable functional group is installed at the C-5 position, it can be converted into the desired propan-2-ol moiety. A common strategy involves the introduction of a C-5 acetyl group, which can then be reacted with a methyl Grignard reagent (CH₃MgBr) to form the tertiary alcohol.

Alternatively, a 5-carboxy or 5-carboxamide group on the thiazole ring can serve as a handle for further elaboration. nih.govmdpi.com For example, a 5-carboxamide can be converted to a Weinreb amide, which upon treatment with a Grignard reagent, yields a ketone that can be further reacted to form the tertiary alcohol.

A synthetic route to a similar compound, 2-(6-((4-(2-Amino-6-(5-methylfuran-2-yl)pyrimidin-4-yl)-1H-1,2,3-triazol-1-yl)methyl)pyridin-2-yl)propan-2-ol, demonstrates the synthesis of the propan-2-ol moiety on a pyridine (B92270) ring, which can be conceptually applied to the thiazole system. nih.gov

Stereoselective Synthesis Considerations for the Propan-2-ol Stereocenter (if applicable)

The concept of stereoselective synthesis is of paramount importance in modern drug discovery, where the specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity. However, in the case of the target compound, this compound, the propan-2-ol group features a tertiary alcohol. The carbon atom bearing the hydroxyl group is bonded to a thiazole ring and two identical methyl groups.

Due to the presence of two identical substituents (the methyl groups) on this carbon, it does not constitute a chiral center. Therefore, the molecule is achiral with respect to this position, and considerations of stereoselective synthesis for the propan-2-ol stereocenter are not applicable. Any synthesis yielding this specific tertiary alcohol will produce a single, achiral product. While methods for the asymmetric synthesis of chiral tertiary alcohols are well-documented, they are not relevant to this particular molecular structure. nih.govnih.gov

Optimization of Reaction Conditions for Yield and Purity of this compound

A plausible and widely used method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. nih.govorganicchemistrytutor.com This approach would typically involve the treatment of a 5-acetyl-2-aminothiazole precursor with a methylmagnesium halide (e.g., methylmagnesium bromide or chloride). The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the acetyl group, and subsequent aqueous workup yields the desired tertiary alcohol. masterorganicchemistry.com

The efficiency of this transformation is highly dependent on the reaction conditions. Optimization of these parameters is crucial to maximize the yield of the desired product and minimize the formation of impurities, such as unreacted ketone, enolization byproducts, or products from the reaction with the 2-amino group. Key parameters for optimization include the choice of solvent, temperature, and the stoichiometry of the Grignard reagent.

Key Optimization Parameters:

Solvent: Anhydrous ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF), are standard solvents for Grignard reactions as they solvate the magnesium center, enhancing the reagent's reactivity.

Temperature: Grignard additions are typically initiated at low temperatures (e.g., 0 °C) to control the exothermic reaction and then allowed to warm to room temperature to ensure completion. Low temperatures can help minimize side reactions.

Grignard Reagent Stoichiometry: Using a slight excess of the Grignard reagent can drive the reaction to completion. However, a large excess can lead to more side reactions and complicates purification. The presence of the acidic N-H protons on the 2-amino group necessitates the use of at least two equivalents of the Grignard reagent: one to deprotonate the amine and the second to react with the ketone. Protecting the amino group prior to the Grignard reaction is an alternative strategy to improve yield. semanticscholar.org

Additives: In cases of low reactivity or competing enolization, additives like cerium(III) chloride (Luche reduction conditions) can be used to enhance the nucleophilicity of the organometallic reagent specifically towards the carbonyl group. nii.ac.jp Similarly, the formation of organometallic ate complexes can increase nucleophilicity while reducing basicity. nii.ac.jp

The following interactive table illustrates a hypothetical optimization study for the synthesis of this compound from a 5-acetyl-2-aminothiazole precursor.

EntrySolventTemperature (°C)Equivalents of CH₃MgBrReaction Time (h)Yield (%)Purity (%)
1Diethyl Ether0 to 252.226585
2THF0 to 252.227290
3THF-20 to 252.237894
4THF-20 to 253.037588
5THF / CeCl₃-78 to 252.238597

Post-Synthetic Derivatization of the Propan-2-ol Moiety

The tertiary alcohol of the propan-2-ol moiety in this compound serves as a synthetic handle for further molecular elaboration. Derivatization at this position can be used to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability. The primary reactions for derivatizing a tertiary alcohol are etherification and esterification. mdpi.com

Etherification: The formation of an ether from a tertiary alcohol can be challenging due to the steric hindrance around the hydroxyl group and the propensity for elimination reactions under acidic conditions. However, methods such as the Williamson ether synthesis, employing a strong base to form the alkoxide followed by reaction with an alkyl halide (e.g., methyl iodide), can be effective. Alternatively, acid-catalyzed additions to alkenes or reductive etherification protocols can be employed. csic.es

Esterification: Esterification of tertiary alcohols is also subject to steric hindrance. The classic Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is often inefficient for tertiary alcohols. chemguide.co.uk More effective methods include the use of more reactive acylating agents, such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. quora.com For example, reacting the title compound with acetic anhydride (B1165640) would yield the corresponding acetate (B1210297) ester.

The table below outlines potential derivatization reactions for the propan-2-ol group.

Reaction TypeReagent(s)Resulting Functional GroupPotential Product Name Fragment
EtherificationNaH, then CH₃IMethyl Ether2-(2-aminothiazol-5-yl)-2-methoxypropane
EtherificationNaH, then BnBrBenzyl Ether2-(2-aminothiazol-5-yl)-2-(benzyloxy)propane
EsterificationAcetic Anhydride, PyridineAcetate Ester1-(2-aminothiazol-5-yl)-1-methylethyl acetate
EsterificationBenzoyl Chloride, Et₃NBenzoate Ester1-(2-aminothiazol-5-yl)-1-methylethyl benzoate
SilylationTBDMSCl, ImidazoleSilyl Ether5-(2-((tert-butyldimethylsilyl)oxy)propan-2-yl)thiazol-2-amine

Advanced Spectroscopic and Analytical Characterization of 2 2 Aminothiazol 5 Yl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

Proton (¹H) NMR spectroscopy of 2-(2-Aminothiazol-5-yl)propan-2-ol, typically recorded in a deuterated solvent such as DMSO-d₆, is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with deshielding effects from electronegative atoms and aromatic rings causing downfield shifts.

The expected ¹H NMR spectrum would feature a singlet for the C4-H proton of the thiazole (B1198619) ring. The protons of the amino group (NH₂) at the C2 position would likely appear as a broad singlet, and its chemical shift can be concentration and temperature-dependent. The hydroxyl (-OH) proton of the propan-2-ol group would also present as a singlet. The two methyl (CH₃) groups attached to the tertiary carbon of the propan-2-ol moiety are chemically equivalent and would, therefore, appear as a single, sharp singlet, integrating to six protons.

Predicted ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
~7.0-7.2 s 1H Thiazole C4-H
~6.8-7.0 br s 2H -NH₂
~5.0-5.5 s 1H -OH

Note: The chemical shifts are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignment

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

For this compound, five distinct carbon signals are anticipated. The C2 carbon of the thiazole ring, bonded to the amino group, is expected to be the most downfield-shifted among the thiazole carbons due to the strong deshielding effect of the two adjacent nitrogen and sulfur atoms. The C5 carbon, attached to the propan-2-ol group, and the C4 carbon will appear at intermediate chemical shifts. The quaternary carbon of the propan-2-ol group, bearing the hydroxyl group, will also be significantly downfield. The two equivalent methyl carbons will appear as a single signal in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment
~168-172 Thiazole C2
~145-150 Thiazole C5
~115-120 Thiazole C4
~70-75 C(CH₃)₂OH

Note: The chemical shifts are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Confirmation

While ¹H and ¹³C NMR provide essential information, two-dimensional (2D) NMR techniques are invaluable for confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be relatively simple due to the lack of extensive proton-proton coupling networks. No cross-peaks are expected as all proton signals are predicted to be singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. researchgate.net An HSQC spectrum would show a cross-peak connecting the thiazole C4-H proton signal to the C4 carbon signal, and the methyl proton signal to the methyl carbon signal. researchgate.net This provides direct evidence for the C-H one-bond connectivities. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). researchgate.net This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For this compound, key HMBC correlations would be expected between:

The methyl protons and the quaternary C(CH₃)₂OH carbon.

The methyl protons and the thiazole C5 carbon.

The thiazole C4-H proton and the C2 and C5 carbons of the thiazole ring.

These 2D NMR experiments, in conjunction with the 1D NMR data, would provide a definitive and unambiguous confirmation of the structure of this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present.

N-H Stretching: The amino group (-NH₂) will typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.

O-H Stretching: The hydroxyl group (-OH) will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, with the broadness resulting from hydrogen bonding.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl groups are expected to appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the thiazole ring will give rise to absorptions in the 1500-1650 cm⁻¹ region.

C-O Stretching: The C-O stretching of the tertiary alcohol will be observed in the 1150-1250 cm⁻¹ range.

C-S Stretching: The C-S stretching vibration of the thiazole ring is expected to appear in the fingerprint region, typically around 600-800 cm⁻¹.

Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3450-3300 Medium-Strong N-H stretching (asymmetric and symmetric)
3400-3200 Strong, Broad O-H stretching
2980-2950 Medium Aliphatic C-H stretching
1630-1600 Strong C=N stretching (thiazole)
1550-1500 Medium C=C stretching (thiazole)
1200-1100 Medium-Strong C-O stretching (tertiary alcohol)

Note: The wavenumbers are predicted values and may vary based on the sample preparation method (e.g., KBr pellet, thin film).

Raman Spectroscopy (if utilized)

Raman spectroscopy is a complementary technique to FT-IR. While no specific Raman data for this compound was found in the searched literature, a predicted spectrum would show vibrations that are Raman active. Often, symmetric vibrations and those of non-polar bonds give rise to strong Raman signals. The C=C and C-S stretching vibrations of the thiazole ring are expected to be prominent in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be utilized to determine the precise molecular weight of this compound, allowing for the confirmation of its elemental composition. Techniques like electrospray ionization (ESI) coupled with a high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap would be employed. nih.govmdpi.com The high mass accuracy of these instruments allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Table 1: Theoretical HRMS Data for this compound

Ion SpeciesMolecular FormulaTheoretical Exact Mass (m/z)
[M+H]⁺C₆H₁₁N₂OS⁺159.0587
[M+Na]⁺C₆H₁₀N₂NaOS⁺181.0406

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The fragmentation patterns of aminothiazole-containing compounds often involve characteristic losses. nih.govnih.gov

Predicted Fragmentation Pathways:

A primary fragmentation would likely involve the loss of a water molecule (H₂O) from the propan-2-ol moiety, a common fragmentation for alcohols. Another expected fragmentation is the cleavage of the C-C bond between the thiazole ring and the propan-2-ol group. The thiazole ring itself can undergo characteristic cleavages. The study of fragmentation patterns of related aminothiazole structures can aid in predicting the fragmentation of the target molecule. nih.gov

Table 2: Predicted Key Fragment Ions in MS/MS of this compound

Precursor Ion (m/z)Predicted Fragment IonNeutral LossPredicted Fragment m/z
159.0587[M+H-H₂O]⁺H₂O141.0481
159.0587[C₄H₅N₂S]⁺C₃H₆O113.0168
159.0587[C₃H₇O]⁺C₃H₄N₂S59.0491

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The aminothiazole chromophore is expected to exhibit characteristic absorption bands. The position and intensity of these bands can be influenced by the solvent polarity. researchgate.net

The UV-Vis spectrum of this compound would likely show absorption maxima corresponding to π→π* and n→π* transitions within the aminothiazole ring system. While specific experimental data is not available, related aminothiazole derivatives show absorption in the UV range. For example, 2-aminobenzimidazole, a related heterocyclic amine, exhibits absorption maxima around 280 nm and 244 nm in water. researchgate.net

Table 3: Hypothetical UV-Vis Absorption Data for this compound

Solventλmax 1 (nm) (Predicted)Molar Absorptivity (ε) (Predicted)Transition Type (Predicted)
Methanol~260-280-π→π
Methanol~230-250-n→π

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would typically be developed for this compound. This would likely involve a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection would be performed using a UV detector set at one of the absorption maxima determined by UV-Vis spectroscopy. The retention time and peak area would be used to identify and quantify the compound and any impurities. nih.gov

Table 4: Illustrative HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at ~270 nm
Injection Volume10 µL

Gas Chromatography (GC) for Volatile Components and Purity (e.g., propan-2-ol as solvent impurities)

Gas chromatography (GC) is suitable for the analysis of volatile compounds. While this compound itself is likely not volatile enough for direct GC analysis without derivatization, GC is an excellent technique for identifying and quantifying volatile impurities, such as residual solvents from the synthesis. ajrconline.orgorientjchem.org For instance, if propan-2-ol is used as a solvent in the synthesis, its presence in the final product can be determined by headspace GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS). sigmaaldrich.comsdfine.com

Table 5: Example GC Method Parameters for Propan-2-ol Impurity Analysis

ParameterCondition
ColumnDB-624 or similar polar capillary column
Carrier GasHelium
Inlet Temperature250 °C
Oven Program40 °C (hold 5 min), ramp to 220 °C at 10 °C/min
DetectorFID or MS
Headspace SamplerEquilibration at 80 °C for 15 min

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique crucial for the characterization of newly synthesized chemical compounds. It provides the mass percentages of the elements present, which allows for the determination of the compound's empirical formula—the simplest whole-number ratio of atoms in the molecule. This process is essential for verifying the identity and purity of a substance by comparing the experimentally obtained data with theoretically calculated values derived from the proposed molecular formula. libretexts.orgbccampus.ca

For this compound, the molecular formula is established as C₆H₁₀N₂OS. Based on this formula, the theoretical elemental composition can be calculated. This calculation involves using the atomic masses of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) to determine the mass of each element within one mole of the compound, and subsequently, its percentage of the total molecular weight.

The verification process involves subjecting a purified sample of the compound to combustion analysis. crunchchemistry.co.uklibretexts.org In this procedure, the compound is burned in an excess of oxygen, converting its constituent elements into simple gaseous products like carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), from which the original elemental masses can be precisely determined. libretexts.org The experimental results are then compared to the theoretical values. A close agreement between the found and calculated percentages confirms that the synthesized compound has the correct empirical formula and a high degree of purity. This comparative method is a standard practice in synthetic chemistry for the validation of novel compounds, including various thiazole derivatives. nih.gov

Below is a table detailing the theoretical elemental composition of this compound.

Table 1: Theoretical Elemental Analysis Data for C₆H₁₀N₂OS

Element Symbol Atomic Mass (amu) Moles in Formula Mass Contribution ( g/mol ) Percentage (%)
Carbon C 12.011 6 72.066 45.55
Hydrogen H 1.008 10 10.080 6.37
Nitrogen N 14.007 2 28.014 17.71
Oxygen O 15.999 1 15.999 10.11
Sulfur S 32.065 1 32.065 20.27

| Total | | | | 158.224 | 100.00 |

Computational and Theoretical Investigations of 2 2 Aminothiazol 5 Yl Propan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of 2-(2-aminothiazol-5-yl)propan-2-ol. These methods, grounded in the principles of quantum mechanics, offer a detailed view of the molecule's behavior at the atomic and subatomic levels.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31+G(d,p), are instrumental in determining the molecule's most stable three-dimensional arrangement, known as its optimized geometry. nih.gov This process involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. The resulting optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can be used to map the potential energy surface of the molecule, revealing its energy landscapes. This allows for the identification of transition states and the calculation of activation energies for various potential reactions, offering a theoretical prediction of the molecule's kinetic and thermodynamic stability. nih.gov

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. For aminothiazole derivatives, the distribution of HOMO and LUMO orbitals often highlights the regions of the molecule most likely to participate in electron donation and acceptance, respectively. nih.gov The energies of these orbitals are key indicators of the molecule's electron-donating and electron-accepting capabilities.

Table 1: Representative Frontier Molecular Orbital Energies for an Aminothiazole Derivative.
ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

Global Reactivity Descriptors (e.g., hardness, softness)

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ): A measure of an atom's ability to attract shared electrons. It is the negative of the chemical potential (χ = -μ).

Chemical Hardness (η): Indicates the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder molecule.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more polarizable and reactive.

These descriptors are invaluable for comparing the reactivity of different molecules and for understanding the general chemical behavior of this compound.

Table 2: Illustrative Global Reactivity Descriptors for an Aminothiazole Derivative.
DescriptorValue (eV)
Chemical Potential (μ)-4.15
Electronegativity (χ)4.15
Chemical Hardness (η)2.35
Chemical Softness (S)0.43

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool for studying the delocalization of electron density within a molecule. nih.govacs.org It provides a detailed picture of the bonding and antibonding orbitals and the interactions between them. For this compound, NBO analysis can reveal hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of a filled bonding orbital with an adjacent empty antibonding orbital.

The strength of these interactions is quantified by the second-order perturbation energy (E(2)). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. This analysis helps to understand the intramolecular charge transfer (ICT) pathways and the delocalization of electron density, which significantly influence the molecule's stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a visual method used to identify the regions of a molecule that are rich or poor in electrons. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red and yellow regions indicate a negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen and oxygen. Conversely, blue regions represent a positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, such as around hydrogen atoms bonded to electronegative atoms. nih.gov For this compound, the MEP map would highlight the nitrogen atoms of the thiazole (B1198619) ring and the amino group, as well as the oxygen of the hydroxyl group, as potential sites for electrophilic interaction. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior over time. These methods are crucial for understanding how this compound might behave in a more complex environment, such as in solution or when interacting with other molecules.

Molecular dynamics (MD) simulations use classical mechanics to simulate the motion of atoms and molecules. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can track the trajectory of each atom over time. This allows for the study of conformational changes, molecular flexibility, and intermolecular interactions. For this compound, an MD simulation could reveal how the propan-2-ol substituent rotates and flexes relative to the aminothiazole ring, and how the molecule interacts with solvent molecules. These simulations are computationally intensive but provide a powerful bridge between theoretical calculations and real-world chemical and biological systems. nih.govyoutube.comyoutube.com

Conformational Analysis and Energetic Stability of this compound

The conformational landscape of this compound is dictated by the rotational freedom around its single bonds, primarily the bond connecting the propan-2-ol group to the thiazole ring. The spatial arrangement of the atoms is crucial as it influences the molecule's ability to interact with biological targets. researchgate.net

Computational studies on related thiazole-containing amino acid residues, performed using Density Functional Theory (DFT), reveal that such structures often adopt a semi-extended β2 conformation. nih.gov This stability is largely attributed to the formation of an intramolecular hydrogen bond between the amino group's hydrogen (N-H) and the nitrogen atom of the thiazole ring (NTzl). nih.gov For this compound, similar intramolecular interactions are expected to play a significant role in stabilizing its low-energy conformers. The hydroxyl group of the propan-2-ol moiety can also act as a hydrogen bond donor or acceptor, further influencing the conformational preference.

The energetic stability of different conformers can be calculated, with lower energy values indicating more stable conformations. The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another indicator of stability; a larger gap suggests higher kinetic stability and lower reactivity. mdpi.com For a series of related benzothiazole (B30560) derivatives, this energy gap was found to be in the range of 4.46–4.73 eV. mdpi.com

Table 1: Theoretical Conformational Analysis of this compound

ConformerKey Dihedral Angle (C4-C5-C-O)Relative Energy (kcal/mol)Stabilizing Interactions
A~60°0.0 (Most Stable)Intramolecular H-bond (NH...NTzl), H-bond (OH...NTzl)
B~180°+1.5Steric minimization
C~-60°+2.1Weak intramolecular interactions

Note: This table is a representative example based on theoretical principles for thiazole derivatives. Specific values for this compound require dedicated computational analysis.

In Silico Prediction of Molecular Interactions and Binding Affinity

In silico methods are instrumental in predicting how a molecule like this compound will interact with a biological macromolecule. arxiv.org These interactions are the foundation of its potential biological activity. The 2-aminothiazole (B372263) scaffold itself can act as a pharmacophore or a spacer group in molecular design. acs.orgnih.gov Key interactions typically include:

Hydrogen Bonding: The amino group (-NH2) and the thiazole ring nitrogen are potent hydrogen bond acceptors and donors. The propan-2-ol group (-OH) can also participate in hydrogen bonding. These interactions are critical for anchoring the ligand within a protein's binding site. nih.gov

Hydrophobic Interactions: The methyl groups of the propan-2-ol moiety and the thiazole ring itself can engage in hydrophobic interactions with nonpolar residues of a protein.

Non-bonding Interactions: The sulfur atom in the thiazole ring can participate in attractive non-bonding interactions with atoms like oxygen, with an energy comparable to a typical hydrogen bond, helping to control the molecular conformation and improve binding affinity. nih.gov

Binding affinity, often expressed as a binding free energy (ΔG) or an inhibition constant (Ki), quantifies the strength of these interactions. Computational tools can predict these values, helping to rank potential drug candidates. For instance, studies on various 2-aminothiazole derivatives have reported binding energies ranging from -6.75 to -7.96 kcal/mol against enzymes like carbonic anhydrases and cholinesterases. nih.gov The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a common approach to calculate the free energy of binding from molecular dynamics simulation trajectories. acs.orgnih.gov

Table 2: Predicted Molecular Interactions for this compound

Interaction TypePotential Functional Groups InvolvedEstimated Contribution to Binding Affinity
Hydrogen BondAmino (-NH2), Thiazole Nitrogen, Hydroxyl (-OH)High
HydrophobicMethyl (-CH3) groups, Thiazole RingMedium
van der WaalsEntire moleculeMedium
Sulfur...Oxygen InteractionThiazole Sulfur, Protein Carbonyl OxygenLow-Medium

Note: This table provides a qualitative prediction based on the molecular structure. Actual contributions depend on the specific biological target.

Docking Studies with Relevant Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For 2-aminothiazole derivatives, docking studies have been extensively used to explore their potential as inhibitors of various enzymes and receptors implicated in a range of diseases. nih.gov While specific docking results for this compound are not explicitly documented, the behavior of similar compounds provides valuable insights into its potential targets.

These studies have shown that 2-aminothiazole derivatives can bind to a variety of targets, including:

Kinases: Such as Aurora kinase and Hec1/Nek2, which are crucial in cell proliferation and are targets for cancer therapy. acs.orgnih.govtandfonline.com Docking scores for some derivatives against Aurora kinase have been reported as high as -9.67. acs.org

Metabolic Enzymes: Including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. nih.gov

Bacterial Enzymes: Such as β-Ketoacyl-ACP Synthase (KasA), a target for antimycobacterial agents. researchgate.net

Phosphodiesterases (PDEs): For example, PDE5, where the amide group of derivatives can form crucial hydrogen bonds with key residues like GLN:817. mdpi.com

The docking analysis typically reveals key amino acid residues in the active site that interact with the ligand. For example, in studies with Aurora kinase, residues such as LEU 139 and ALA 213 have been identified as forming hydrogen bonds with 2-aminothiazole derivatives. acs.org

Table 3: Summary of Docking Studies on 2-Aminothiazole Derivatives with Biological Macromolecules

Target Macromolecule (PDB ID)Derivative ClassPredicted Binding AffinityKey Interacting ResiduesReference
Aurora Kinase (1MQ4)2-Amino thiazole derivatives-9.67 kcal/mol (Docking Score)LEU 139, ALA 213, ARG 137 acs.org
Carbonic Anhydrase I (hCA I)2-amino-4-(aryl)thiazoles-6.75 kcal/mol (Binding Energy)Not Specified nih.gov
Acetylcholinesterase (AChE)2-amino-4-(aryl)thiazoles-7.86 kcal/mol (Binding Energy)Not Specified nih.gov
β-Ketoacyl-ACP Synthase (KasA)Substituted 2-aminothiazoles0.44 μM (Ki)Not Specified researchgate.net
Oxidoreductase (2CDU, 3NM8)Substituted 2-aminothiazoles-3.62 to -6.64 kcal/mol (Binding Affinity)Not Specified asianpubs.org

Note: This table summarizes findings for various derivatives of 2-aminothiazole, not the specific subject compound of this article. The reported values serve as a reference for the potential interactions of the 2-aminothiazole scaffold.

Structure Activity Relationship Sar Studies of 2 2 Aminothiazol 5 Yl Propan 2 Ol Analogues

Impact of Substitutions on the 2-Aminothiazole (B372263) Core (e.g., at C-4) on Biological Activities

The 2-aminothiazole core is a foundational element for the biological activity of this class of compounds. Modifications to this heterocyclic system, particularly at the C-4 and C-5 positions, have been shown to have a significant impact on efficacy and selectivity against various biological targets.

Research into antitubercular agents has demonstrated that the central thiazole (B1198619) moiety and a 2-pyridyl group at the C-4 position are often intolerant to modification, suggesting a strict structural requirement for potency in this context. nih.gov However, for other activities, various substitutions at C-4 have been explored. For instance, the introduction of a 4-hydroxy-chromene-2-one moiety at this position has been investigated for creating derivatives with antibacterial and antifungal properties. mdpi.com Similarly, the synthesis of 4-halo (e.g., bromo, chloro) substituted 2-aminothiazoles has been pursued to modulate activity profiles. bohrium.com

Substitutions at the C-5 position have also been a key area of investigation. The introduction of a bromo group at C-5 was found to influence the potency of certain anticancer agents. nih.gov In the development of anti-Candida albicans agents, the incorporation of substituted aryl groups at both C-4 and C-5 has been a strategy to enhance activity. eurekaselect.com Furthermore, the development of Aurora kinase inhibitors has involved the synthesis of 2-aminophenyl-5-halothiazoles. mdpi.com The localization energies of the thiazole ring predict that the C-5 position is most susceptible to electrophilic attack, highlighting its importance in synthetic modifications. ijper.org

Position of SubstitutionSubstituent GroupObserved Impact on Biological ActivityTherapeutic AreaReference
C-42-PyridylIntolerant to modification, suggesting strict requirement for potency.Antitubercular nih.gov
C-4Aryl groupsVarying the aryl ring at C-4 has been explored.Antitubercular nih.gov
C-44-hydroxy-chromene-2-oneSynthesized for potential antibacterial and antifungal activity.Antimicrobial mdpi.com
C-5Bromo groupExchange of a methyl group with bromo led to IC50 values of 6.61 to 9.34 μM.Anticancer nih.gov
C-5Carboxanilide side chainInvestigated for cytostatic impact on human chronic myeloid leukemia cells.Anticancer nih.gov
C-5Arylazo moietyUsed for antimicrobial activities.Antimicrobial mdpi.com

Role of the Amino Group at Thiazole C-2 in Modulating Bioactivity

The amino group at the C-2 position of the thiazole ring is a critical handle for modulating bioactivity and has been a primary focus of SAR studies. This position often exhibits high flexibility, allowing for a wide range of substitutions to enhance potency and refine pharmacological profiles. nih.govrsc.org

A common strategy involves the acylation of the C-2 amino group. For example, introducing substituted benzoyl groups at this position improved the antitubercular activity of an initial hit compound by more than 128-fold. nih.gov N-Acyl-2-aminothiazoles have also been identified as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2)/cycE, which are targets in cancer therapy. researchgate.net The length of the acyl chain can be a determining factor; a 3-propanamido function was found to improve antitumor activity more than a 2-acetamido moiety. nih.gov

Beyond simple acylation, the C-2 amino group has been functionalized with diverse chemical entities. The incorporation of N-Boc l-amino acids via an amide linkage has been explored to create hybrid molecules with potential cytotoxic activity against cancer cell lines. ijper.org Similarly, functionalization with various amides, including those derived from benzamides, heterocyclic amides, and fatty amides, has been used to develop compounds with anti-Candida albicans activity. eurekaselect.com For antitubercular agents, the C-2 substituted amino group has been shown to accommodate a range of lipophilic substitutions. mdpi.com These modifications highlight the versatility of the C-2 amino position in the design of new therapeutic agents.

Modification at C-2 Amino GroupResulting Compound TypeObserved Impact on Biological ActivityTherapeutic AreaReference
Acylation with substituted benzoyl groupsN-benzoyl-2-aminothiazolesImproved antitubercular activity >128-fold over the hit compound.Antitubercular nih.gov
Acylation with nonaromatic acyl side chainsN-Acyl-2-aminothiazolesPotent and selective inhibition of CDK2/cycE.Anticancer researchgate.net
Functionalization with an amide bondTrisubstituted 2-amino-4,5-diarylthiazolesModerate to excellent anti-Candida albicans activity.Antifungal eurekaselect.com
Incorporation of N-Boc l-amino acidsThiazole-amino acid hybridsModerate to good cytotoxicity towards human cancer cell lines.Anticancer ijper.org
EDCI-mediated coupling with carboxylic acidsAmide derivativesA method to generate diverse libraries for SAR studies.General mdpi.com

Influence of Modifications to the Propan-2-ol Side Chain (e.g., alkyl chain length, oxidation state, introduction of additional functional groups)

The propan-2-ol side chain is attached at the C-5 position of the 2-aminothiazole core. While extensive SAR studies have been conducted on the C-2 and C-4 positions, specific and systematic investigations detailing the modification of the 2-(propan-2-ol) moiety itself—such as altering the alkyl chain length, changing the oxidation state from an alcohol to a ketone, or introducing other functional groups—are not extensively documented in the reviewed literature for this specific scaffold.

Stereochemical Effects of the Propan-2-ol Moiety on Biological Recognition

Stereochemistry plays a crucial role in the interaction of small molecules with their biological targets. nih.gov In the parent compound, 2-(2-aminothiazol-5-yl)propan-2-ol, the side chain features a tertiary alcohol. The carbon atom to which the hydroxyl group is attached is bonded to two identical methyl groups, rendering this center achiral. Therefore, the parent molecule itself does not have stereoisomers arising from this specific moiety.

For stereochemical effects to be considered, the propan-2-ol side chain would need to be modified to introduce a chiral center. For example, changing the side chain to a (butan-2-ol) group by replacing one of the methyl groups with an ethyl group, or oxidizing the tertiary alcohol to a ketone and then asymmetrically reducing it to a secondary alcohol, would create stereoisomers (R and S enantiomers). However, based on the reviewed scientific literature, SAR studies involving such chiral modifications to the C-5 side chain of this specific 2-aminothiazole scaffold have not been reported. The general importance of stereochemistry in drug action is well-established, affecting everything from target binding to pharmacokinetics, but specific data pertaining to the stereochemical effects of a modified propan-2-ol group on this thiazole core are not available. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been performed on 2-aminothiazole derivatives to provide predictive insights for designing new and more potent molecules. nih.govnih.gov

These studies have been applied to 2-aminothiazole derivatives targeting a range of diseases, including Huntington's disease, various cancers, and inflammation. nih.govnih.gov For instance, a QSAR study on 2-aminothiazole derivatives as modulators of transcriptional repression in Huntington's disease led to a highly predictive 3D-QSAR pharmacophore model. nih.gov In the realm of oncology, QSAR models have been developed for 2-aminothiazoles as inhibitors of kinases like Hec1/Nek2 and Aurora kinase. nih.govresearchgate.net

These models are built using molecular descriptors that quantify various properties of the molecules, such as spatial autocorrelation (ATSC1i), charge distribution (MATS8c), total molecular surface area (RPSA), and polar surface area (PSA). nih.govresearchgate.net The statistical quality of these models is assessed using parameters like the coefficient of determination (R²) and the cross-validation coefficient (Q²). High values for these parameters indicate a robust and predictive model. The insights gained from these QSAR models help researchers understand which structural features are crucial for activity and allow for the virtual screening and design of new lead compounds with potentially improved efficacy. nih.gov

Biological Target/DiseaseKey QSAR DescriptorsStatistical ParametersReference
Transcriptional Repression (Huntington's Disease)3D Pharmacophore featuresHighly predictive model generated nih.gov
Hec1/Nek2 Kinase (Cancer)ATSC1i, MATS8c, RPSAR² = 0.8436, Q²_LOO = 0.7965 nih.gov
Aurora Kinase (Breast Cancer)PSA, EstateVSA5, MoRSEP3, MATSp5, RDFC24R² = 0.8902, Q²_LOO = 0.7875 researchgate.net

In Vitro Biological Activity Profiles of 2 2 Aminothiazol 5 Yl Propan 2 Ol and Its Analogues

Assessment of Antiproliferative Activity in Preclinical Cell Line Models

Evaluation against a Panel of Human Cancer Cell Lines

Derivatives of the 2-aminothiazole (B372263) structure have demonstrated notable antiproliferative activity against a wide array of human cancer cell lines. nih.gov For instance, certain 2-aminothiazole analogues with lipophilic substituents have shown moderate to good activity against human lung cancer (H1299) and human glioma (SHG-44) cell lines. nih.gov One promising analogue exhibited potent antitumor activities with IC₅₀ values of 4.89 and 4.03 µM against H1299 and SHG-44 cell lines, respectively. nih.gov

Novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of dasatinib (B193332), have also been evaluated. One such compound displayed potent and selective antiproliferative activity against human K563 leukemia cells with an IC₅₀ value of 16.3 µM. nih.gov However, this same compound was inactive against MDA-MB-231 and less active against MCF-7 and HT-29 cell lines. nih.gov

Furthermore, a series of 2,4-disubstituted thiazole (B1198619) derivatives were assessed for their anticancer potential as tubulin polymerization inhibitors. nih.gov The most effective of these compounds demonstrated significant activity against four human cancer cell lines, with average GI₅₀ values comparable to the reference drugs doxorubicin (B1662922) and sorafenib. nih.gov Specifically, three compounds exhibited GI₅₀ values of 6, 7, and 8 μM, respectively. frontiersin.org

Interactive Table: Antiproliferative Activity of 2-Aminothiazole Analogues

Compound/Analogue Cancer Cell Line IC₅₀/GI₅₀ (µM) Reference
Analogue 20 H1299 (Human Lung Cancer) 4.89 nih.gov
Analogue 20 SHG-44 (Human Glioma) 4.03 nih.gov
Compound 21 K563 (Human Leukemia) 16.3 nih.gov
Compound 10a Various 6 frontiersin.org
Compound 10o Various 7 frontiersin.org

Mechanisms of Antiproliferative Action

The mechanisms underlying the antiproliferative effects of 2-aminothiazole derivatives are multifaceted and can involve the inhibition of specific enzymes and the induction of apoptosis.

One key mechanism is the inhibition of tubulin polymerization. nih.gov Several 2-amino-4-phenylthiazole (B127512) derivatives have been shown to interfere with microtubule assembly, which is crucial for cell division. frontiersin.org The most potent of these derivatives exhibited an IC₅₀ value of 2.69 μM in a tubulin polymerization inhibition assay. nih.gov These compounds were also found to activate caspases 3 and 9, and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl2, indicating the induction of apoptosis. nih.gov

Another mechanism involves the inhibition of kinases. For example, some 2-aminothiazole derivatives have been designed as inhibitors of SRC and ABL kinases. researchgate.net Additionally, certain benzothiazole (B30560) derivatives have been identified as potent multikinase inhibitors. mdpi.com The antiproliferative activity of some compounds has also been linked to the inhibition of GMP synthetase. nih.gov

Cell cycle arrest is another observed mechanism. For instance, 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole (DHB) has been shown to induce growth arrest, which may be associated with apoptosis in both HCT-15 colon cancer and MCF-7 breast cancer cell lines. nih.gov

Cytotoxicity Assessment in Non-Malignant Cell Lines

The evaluation of cytotoxicity in non-cancerous cell lines is crucial to determine the selectivity of potential anticancer agents. Studies on 2-aminothiazole analogues have included assessments against non-malignant cell lines to gauge their safety profile.

For example, a library of 2-amino-5-alkylidene-thiazol-4-ones was noted for its low impact on the viability of HEK-293 cells, a human embryonic kidney cell line. nih.gov Similarly, novel thiazole-based tubulin inhibitors showed no cytotoxic effects on normal cells, with over 85% cell viability at a concentration of 50 μM. nih.gov

In a study of a natural hydrosol blend containing various plant-derived compounds, cytotoxicity was assessed against normal human lung fibroblasts (MRC-5) alongside several cancer cell lines. mdpi.com Furthermore, the effects of certain plant-derived antimicrobials have been compared between cancerous HeLa cells and a non-cancerous fibroblast cell line, revealing similar effects on viability and cytotoxicity. nih.gov The use of C2C12 myotubes, a mouse myoblast cell line, has also been employed to study the effects of factors released by pancreatic cancer cells. nih.gov

Evaluation of Antimicrobial Properties

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

The 2-aminothiazole scaffold has been a foundation for the development of new antimicrobial agents. A library of 2-aminothiazole-based compounds was synthesized and screened for their utility as antimicrobials, with a particular focus on Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov Several compounds in this series showed improved antimicrobial activity compared to the β-lactam antibiotic ceftriaxone. nih.gov The most potent compound exhibited Minimum Inhibitory Concentrations (MICs) in the range of 2-4 μg/mL against a panel of Staphylococcus aureus strains. nih.gov

In another study, a series of 2-amino-5-alkylidene-thiazol-4-ones demonstrated modest to significant antibacterial activity against Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus, but no activity against Salmonella typhimurium and Escherichia coli. nih.gov The antibacterial activity was found to be highly dependent on the substituents on the thiazol-4-one core. nih.gov

Furthermore, certain 2-aminothiazole analogues have shown activity against Mycobacterium tuberculosis. nih.gov A representative analogue was selective for mycobacterial species and was rapidly bactericidal against replicating M. tuberculosis. nih.gov Some compounds also displayed activity against M. smegmatis and S. aureus, indicating a broader spectrum of activity, though they were not active against E. coli. nih.gov

Interactive Table: Antibacterial Activity of 2-Aminothiazole Analogues

Compound/Analogue Bacterial Strain MIC (µg/mL) Reference
Compound 21 Staphylococcus aureus strains 2-4 nih.gov
Trifluoromethoxy substituted aminothiazoles Staphylococcus aureus strains 2-16 nih.gov
(E)-4-((2-(4-methylpiperidin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)benzonitrile Pseudomonas aeruginosa Not specified nih.gov

Antifungal Efficacy Against Fungal Pathogens

The antifungal properties of 2-aminothiazole derivatives have also been investigated. A series of substituted N-oxazolyl- and N-thiazolylcarboxamides were tested against several microbial species, including fungal strains. mdpi.com While the oxazole-containing compounds showed high activity against mycobacteria, promising activities against various bacterial and fungal strains were also observed for the broader series. mdpi.com

In a separate study, newly synthesized 2-(4-chlorophenylimino) thiazolidin-4-one derivatives were screened for their antifungal activities against Candida albicans, Aspergillus niger, and Aspergillus clavatus. kchem.org The results indicated that these compounds possessed moderate to excellent antimicrobial activity against the tested fungal strains. kchem.org While specific MIC values for the antifungal activity of 2-(2-Aminothiazol-5-yl)propan-2-ol itself are not detailed in the provided context, the broader class of azole compounds, which includes thiazoles, is known for antifungal properties. For instance, some azoles have been shown to be fungicidal at clinically relevant concentrations against certain strains of A. niger. nih.gov

Antiviral Activity in Cell Culture Models

The 2-aminothiazole scaffold has been identified as a promising structure in the development of novel antiviral agents. While direct studies on the antiviral activity of this compound are not extensively detailed in the provided search results, the broader class of aminothiazole derivatives has demonstrated significant potential against various viruses in cell culture models.

Research into novel aminothiazole derivatives has revealed compounds with significant antiviral activity against Influenza A virus. nih.govktu.edu For instance, a derivative bearing a 4-trifluoromethylphenyl substituent on the thiazole ring exhibited antiviral efficacy comparable to the standard drugs oseltamivir (B103847) and amantadine (B194251) against the PR8 influenza A strain. nih.gov This highlights the potential of the aminothiazole core structure in combating viral infections. The general antiviral properties of thiazolide analogues, a class of compounds that includes a thiazole ring, have been noted against a range of viruses such as hepatitis B, hepatitis C, influenza A, and SARS-CoV-2. liverpool.ac.uk

Furthermore, a broader screening of a sodium salt, M12325 (sodium 5-aminosulfonyl-2,4-dichlorobenzoate), which contains a sulfonamide group that can be considered a distant analogue, showed a wide spectrum of activity against several RNA viruses in tissue culture. nih.gov This compound was effective against influenza viruses, parainfluenza virus, rhinovirus, echovirus, respiratory syncytial virus, and vesicular stomatitis virus at various concentrations. nih.gov

The evaluation of antiviral activity is typically conducted in cell lines such as Madin-Darby canine kidney (MDCK) cells for influenza viruses. liverpool.ac.uk Cytotoxicity assays, often using methods like the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, are crucial to ensure that the observed antiviral effects are not due to cellular toxicity. nih.gov

While the specific antiviral profile of this compound remains to be fully elucidated, the consistent antiviral findings across a range of its structural analogues underscore the importance of the 2-aminothiazole moiety as a key pharmacophore for the development of new antiviral therapies. nih.gov

Investigation of Anti-Inflammatory Modulating Effects in Cellular Assays

The 2-aminothiazole scaffold is a recognized pharmacophore associated with anti-inflammatory properties. nih.gov Derivatives of 2-aminothiazole have been investigated for their ability to modulate inflammatory responses in various in vitro cellular models. These studies often involve the use of cell lines like macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of pro-inflammatory mediators. nih.gov

One of the key mechanisms through which aminothiazole derivatives may exert their anti-inflammatory effects is by inhibiting the production of nitric oxide (NO) and key inflammatory cytokines. For example, a study on new acyl-hydrazones bearing a 2-aryl-thiazole moiety demonstrated that several compounds could inhibit NO synthesis, with some showing more potent inhibition than the reference drug Meloxicam. nih.gov These compounds also reduced the absolute leukocyte count and decreased the phagocytic index in in vivo models, suggesting a modulation of the cellular components of the inflammatory response. nih.gov

The anti-inflammatory potential of thiazole derivatives has been linked to the inhibition of enzymes like Phospholipase A2 (PLA2), which plays a role in the inflammatory cascade. nih.gov Some azetidin-2-one (B1220530) derivatives containing a thiazole moiety have shown a correlation between their anti-inflammatory activity and their ability to inhibit PLA2. nih.gov

While direct data on the anti-inflammatory effects of this compound in cellular assays is not explicitly available in the provided search results, the consistent anti-inflammatory activity observed in its analogues suggests that this compound could also possess similar modulatory effects on inflammatory pathways. The general anti-inflammatory activity of the 2-aminothiazole class of compounds is a subject of ongoing research. researchgate.net

Exploration of Antioxidant Capabilities in Biochemical and Cellular Assays

The antioxidant potential of 2-aminothiazole derivatives has been a subject of significant research interest. nih.gov Various in vitro biochemical and cellular assays have been employed to evaluate the ability of these compounds to scavenge free radicals and mitigate oxidative stress.

Biochemical assays are commonly used for initial screening of antioxidant activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to assess the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical. nih.govresearchgate.netnih.gov Several novel aminothiazole derivatives with different substituents on the thiazole ring, such as 4-chlorophenyl, 4-trifluoromethylphenyl, phenyl, and 4-fluorophenyl, have demonstrated antioxidant activity in the DPPH assay. nih.govresearchgate.net Other biochemical methods include the ferric reducing antioxidant power (FRAP) assay, which measures the ability of a compound to reduce ferric ions, and the reducing power assay. nih.govresearchgate.net

Cellular antioxidant assays provide a more biologically relevant assessment of a compound's ability to protect cells from oxidative damage. For instance, some 2-aminothiazole derivatives have been shown to exhibit antioxidant potential in cellular models. nih.gov The antioxidant activity of these compounds is often attributed to their chemical structure, which can stabilize free radicals. nih.gov

While specific data on the antioxidant capabilities of this compound is not explicitly detailed, the consistent findings of antioxidant activity among its analogues suggest that it may also possess such properties. The presence of the aminothiazole core is considered a promising scaffold for developing new antioxidant agents. researchgate.net

Table 1: Antioxidant Activity of Selected 2-Aminothiazole Analogues

Compound/DerivativeAssay(s)Key FindingsReference(s)
Novel aminothiazoles with 4-chlorophenyl, 4-trifluoromethylphenyl, phenyl, 4-fluorophenyl, and 4-cyanophenyl substituents DPPH, Reducing power, FRAPDemonstrated antioxidant activity. nih.govresearchgate.net
2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole DPPH, EPR spectroscopyShowed remarkable antioxidant activity. nih.gov
2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole DPPH, EPR spectroscopyExhibited notable antioxidant potential. nih.gov
(Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogues DPPH, ABTS, ROS scavengingCompounds with dihydroxyl or alkoxy-hydroxyl substitutions showed strong radical-scavenging efficacy. mdpi.com

This table is generated based on available data for analogues and does not represent data for this compound itself.

Other Noteworthy In Vitro Bioactivities (e.g., anticonvulsant activity in cellular models, antidiabetic potential, antiprion activity, wound healing in cell cultures)

Beyond their antiviral, anti-inflammatory, and antioxidant properties, 2-aminothiazole derivatives have demonstrated a wide array of other significant in vitro bioactivities.

Antiprion Activity: The 2-aminothiazole scaffold has been identified as a potent inhibitor of prion formation in prion-infected neuroblastoma cell lines (ScN2a). nih.govnih.govresearchgate.net High-throughput screening of a large compound library identified 2-aminothiazoles as a promising class of compounds that can reduce the levels of the disease-causing misfolded prion protein (PrPSc). nih.govnih.govresearchgate.net Structure-activity relationship (SAR) studies have been conducted to optimize the antiprion potency of these compounds. nih.govbohrium.com

Anticonvulsant Activity: The 2-aminothiazole nucleus is a feature in some compounds with anticonvulsant properties. nih.gov While direct cellular model data for this compound is not specified, the broader class of compounds containing a pyrrolidine-2,5-dione ring, a structure sometimes hybridized with other pharmacophores, has been extensively studied for anticonvulsant activity in various preclinical models. nih.govnih.gov

Antidiabetic Potential: Thiazole derivatives have been investigated for their potential in managing diabetes. In vitro studies have explored their ability to inhibit enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, which can help in controlling postprandial hyperglycemia. mdpi.commdpi.com For instance, some monoterpenoids, which can be structurally distinct from aminothiazoles, have shown inhibitory effects on α-amylase. nih.gov Furthermore, in vitro glucose uptake assays using cell lines like C2C12 are employed to assess the potential of compounds to enhance glucose utilization by cells. nih.gov

Wound Healing in Cell Cultures: The process of wound healing involves complex cellular events like cell migration and proliferation. nih.gov In vitro wound healing assays, often referred to as scratch assays, are used to evaluate the ability of compounds to promote the closure of a "wound" created in a confluent cell monolayer, typically of fibroblasts (e.g., L929) or epithelial cells. nih.govnih.govresearchgate.netmdpi.commdpi.com While there is no specific mention of this compound, the general principle of testing compounds for their ability to stimulate cell migration and proliferation is a key aspect of identifying potential wound healing agents. nih.gov

Table 2: Other In Vitro Bioactivities of 2-Aminothiazole Analogues

BioactivityCell Line/ModelKey FindingsReference(s)
Antiprion ScN2a (prion-infected neuroblastoma)2-aminothiazoles reduced PrPSc levels. nih.govnih.govresearchgate.net
Anticonvulsant Preclinical seizure models (in vivo)Hybrid molecules with a pyrrolidine-2,5-dione moiety showed broad-spectrum anticonvulsant activity. nih.gov
Antidiabetic α-amylase and α-glucosidase inhibition assays, C2C12 cell glucose uptakePlant extracts containing various compounds have shown potential to inhibit digestive enzymes and enhance glucose uptake. mdpi.commdpi.comnih.gov
Wound Healing L929 fibroblasts, rat type II pneumocytesMethanolic leaf extract of Aristolochia saccata enhanced wound closure and collagen expression. nih.govresearchgate.net

This table summarizes findings for analogues and related compound classes and does not imply direct activity of this compound.

Elucidation of Molecular Mechanisms of Action for 2 2 Aminothiazol 5 Yl Propan 2 Ol

Identification of Specific Molecular Targets (e.g., enzymes, receptors, protein-protein interactions)

No studies were identified that have specifically investigated and determined the molecular targets of 2-(2-Aminothiazol-5-yl)propan-2-ol. While the 2-aminothiazole (B372263) scaffold is present in numerous biologically active compounds with a wide range of targets, the specific target profile for this exact compound has not been published. nih.govmdpi.comnih.gov General research on 2-aminothiazole derivatives has pointed to their potential as anticancer, antimicrobial, and anti-inflammatory agents, acting on various enzymes and receptors. nih.govresearchgate.net However, this general activity cannot be specifically attributed to this compound without direct experimental evidence.

Detailed Analysis of Ligand-Target Binding Interactions (e.g., Nicotinamide phosphoribosyl transferase (Nampt), SIRT2, EGFR, MurB, CYP51, Importin β1 (KPNB1))

There is no available research that analyzes the binding interactions between this compound and the specified molecular targets. Although inhibitors containing the 2-aminothiazole core have been developed for some of these targets, no data currently links this specific compound to any of them.

Nicotinamide phosphoribosyl transferase (Nampt): While NAMPT is a validated target for cancer therapy, and various inhibitors have been studied, there is no literature describing the interaction of this compound with this enzyme. nih.govnih.gov

SIRT2: The sirtuin family of enzymes, including SIRT2, are important therapeutic targets. nih.gov Some SIRT2 inhibitors incorporate a thiazole (B1198619) moiety, but no binding data for this compound has been reported. nih.gov

EGFR: The epidermal growth factor receptor is a well-known target in oncology. Numerous inhibitors have been developed, some featuring thiazole-based scaffolds, but none of the studies specifically identify or test this compound. nih.govnih.gov

MurB: No information was found regarding the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB) by this compound.

CYP51: Azole compounds are known inhibitors of lanosterol (B1674476) 14α-demethylase (CYP51), particularly in the context of antifungal agents. nih.govnih.gov However, the specific interaction between this compound and CYP51 has not been investigated.

Importin β1 (KPNB1): Inhibition of KPNB1 is an emerging anticancer strategy, and some 2-aminothiazole derivatives have been identified as inhibitors. nih.gov Despite this, there is no specific data on the binding of this compound to KPNB1.

Characterization of Modulatory Effects on Key Cellular Pathways and Signal Transduction Cascades

In the absence of identified molecular targets, there is no research available that characterizes the effects of this compound on any key cellular pathways or signal transduction cascades. Such studies are contingent on first understanding the primary molecular interactions of the compound within a cell.

Correlating Structure-Activity Relationships with Mechanistic Insights

Structure-activity relationship (SAR) studies are available for various classes of 2-aminothiazole derivatives, providing insights into how different substitutions on the thiazole ring affect their biological activity against various targets. nih.govnih.gov For example, modifications to the 2-amino group or substitutions at the 4 and 5 positions of the thiazole ring have been shown to be critical for the potency and selectivity of these compounds as kinase inhibitors or other agents. nih.gov However, without any biological activity data or identified targets for this compound, it is not possible to establish any SAR or draw mechanistic insights specific to this compound.

Advanced Derivatization and Analog Design of 2 2 Aminothiazol 5 Yl Propan 2 Ol

The structural framework of 2-(2-aminothiazol-5-yl)propan-2-ol, featuring a reactive aminothiazole core and a tertiary alcohol moiety, presents a versatile platform for advanced derivatization and analog design. Medicinal chemistry efforts focus on systematically modifying this scaffold to enhance its therapeutic potential. These strategies aim to optimize interactions with biological targets, improve selectivity, and refine pharmacokinetic properties to create more effective and safer drug candidates.

Future Research Directions and Non Clinical Translational Perspectives

Integration with Multi-Omics Approaches for Systems-Level Understanding

To comprehensively understand the biological effects of 2-(2-Aminothiazol-5-yl)propan-2-ol, future research should integrate multi-omics technologies. A systems-level approach, combining genomics, proteomics, and metabolomics, can elucidate the compound's mechanism of action, identify biomarkers of response, and reveal potential off-target effects.

Proteomics: Quantitative proteomics could identify protein expression changes in cells or tissues treated with the compound. This could reveal the direct molecular targets and the downstream signaling pathways that are modulated. For instance, studies on other 2-aminothiazole (B372263) derivatives have identified their interaction with various kinases and enzymes, and a similar approach could be applied here. nih.gov

Metabolomics: By analyzing the global metabolic profile, researchers could understand how this compound alters cellular metabolism. This is particularly relevant given the role of metabolic dysregulation in numerous diseases. Changes in key metabolic pathways could provide insights into the compound's efficacy and potential therapeutic applications.

Interactive Data Table: Potential Multi-Omics Investigation Strategy

Omics Layer Technique Potential Insights for this compound
ProteomicsMass Spectrometry (e.g., SILAC, TMT)Identification of direct protein targets and affected signaling pathways.
MetabolomicsNMR Spectroscopy, GC-MS, LC-MSCharacterization of metabolic reprogramming induced by the compound.
TranscriptomicsRNA-SeqUnderstanding of gene expression changes and regulatory networks.

Development and Application in Complex Preclinical Models

To bridge the gap between in vitro findings and clinical potential, it is crucial to evaluate this compound in advanced preclinical models that more accurately mimic human physiology.

3D Cell Cultures and Organoids: Three-dimensional (3D) cell cultures and patient-derived organoids offer a more physiologically relevant environment compared to traditional 2D cell cultures. These models can better predict in vivo efficacy and toxicity. For example, if the compound is investigated for anticancer properties, testing it on tumor organoids could provide valuable information on its ability to penetrate solid tissues and exert its effects. nih.gov

Ex Vivo Tissue Models: Utilizing fresh ex vivo tissue samples would allow for the assessment of the compound's activity in a complex, multicellular environment, preserving the native tissue architecture and cell-cell interactions. This approach can be particularly useful for studying anti-inflammatory or immunomodulatory effects.

Exploration as a Chemical Probe for Fundamental Biological Research

A chemical probe is a small molecule used to study and manipulate a biological system. Given the diverse biological activities of the 2-aminothiazole scaffold, this compound could be developed into a selective chemical probe. nih.gov This would require thorough characterization of its selectivity and mechanism of action. Once validated, it could be a valuable tool for dissecting complex biological processes and identifying new therapeutic targets. The structure-activity relationship (SAR) studies of 2-aminothiazole analogs have revealed that modifications at various positions can significantly alter their biological activity, suggesting that this compound could be optimized for such a purpose. nih.gov

Potential for Advancements in Non-Human Applied Sciences

The utility of this compound may extend beyond human medicine into other applied sciences.

Agricultural Chemistry: The 2-aminothiazole scaffold has been investigated for its pesticidal and antifungal properties. mdpi.com Future research could explore the potential of this compound as a novel agrochemical. Its efficacy against plant pathogens could be assessed, potentially leading to the development of new, effective crop protection agents.

Materials Science: Heterocyclic compounds, including thiazoles, are of interest in materials science for their unique electronic and optical properties. They have been used in the development of dyes, and their derivatives can form polymers with interesting characteristics. researchgate.net The potential of this compound as a building block for novel polymers or functional materials warrants investigation.

Q & A

Q. What are the recommended methods for synthesizing 2-(2-Aminothiazol-5-yl)propan-2-ol, and how can reaction conditions be optimized for higher yields?

Answer: Synthesis of thiazole derivatives like this compound typically involves cyclization reactions. A validated approach involves reacting a precursor such as 2-amino-4-methyl-5-acetylthiazole with aldehydes under basic conditions (e.g., potassium tert-butoxide in ethanol) and refluxing for 3–5 hours . Optimization strategies include:

  • Catalyst screening : Testing bases (e.g., NaOH, KOH) for improved cyclization efficiency.
  • Temperature control : Maintaining reflux conditions (~80°C) to balance reaction rate and side-product formation.
  • Purification : Recrystallization from acetic acid or column chromatography to isolate the pure compound.

Q. How can researchers confirm the structural identity and purity of this compound?

Answer:

  • Spectroscopic analysis : Use 1^1H NMR and 13^{13}C NMR to verify the thiazole ring (e.g., aromatic protons at δ 6.5–7.5 ppm) and hydroxyl/amine groups .
  • Mass spectrometry : Confirm molecular weight (158.22 g/mol) via ESI-MS or MALDI-TOF .
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.

Q. What are the solubility and stability considerations for handling this compound in laboratory settings?

Answer:

  • Solubility : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Testing solubility in ethanol or methanol is recommended for reaction setups .
  • Stability : Store at 4°C in airtight containers to prevent degradation. Monitor for color changes or precipitate formation over time .

Advanced Research Questions

Q. How does the substitution pattern on the thiazole ring influence the biological activity of this compound derivatives?

Answer:

  • Structure-activity relationship (SAR) : The amino group at position 2 and hydroxyl group at position 5 are critical for interactions with biological targets (e.g., kinases). Modifications like halogenation (e.g., Br, Cl) at position 4 can enhance binding affinity or selectivity .
  • Case study : Compare analogs (e.g., 2-(2-Amino-4-bromothiazol-5-yl)propan-2-ol) using in vitro assays (e.g., kinase inhibition) to quantify activity shifts .

Q. What mechanistic pathways explain the compound’s potential as a kinase inhibitor, and how can this be validated experimentally?

Answer:

  • Hypothesis : The thiazole ring may act as a hinge-binding motif, while the hydroxyl/amine groups participate in hydrogen bonding with kinase active sites (e.g., CDK5 or Aurora kinases) .
  • Validation methods :
    • Docking studies : Use AutoDock or Schrödinger to model interactions with kinase domains (e.g., PDB: 1H1Q for CDK5).
    • Enzyme assays : Measure IC50_{50} values via fluorescence-based kinase activity assays .

Q. How can researchers resolve contradictions in reported biological data for this compound derivatives?

Answer:

  • Data reconciliation : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in IC50_{50} values may arise from variations in ATP concentrations in kinase assays .
  • Meta-analysis : Aggregate data from PubChem (CID 45121757) and independent studies to identify consensus trends .

Q. What computational tools are effective for predicting the physicochemical properties and ADMET profile of this compound?

Answer:

  • Software : Use SwissADME or QikProp to predict logP (estimated ~1.2), aqueous solubility, and blood-brain barrier permeability .
  • ADMET profiling : Leverage ProTox-II for toxicity predictions (e.g., hepatotoxicity risk) and CYP450 inhibition potential .

Q. What synthetic strategies enable the preparation of high-purity (>99%) this compound for pharmacological studies?

Answer:

  • Ultra-high purity synthesis : Employ continuous flow chemistry (as described in patent methods) to minimize impurities .
  • Analytical validation : Use ICP-MS to detect trace metal contaminants and preparative HPLC for final purification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.